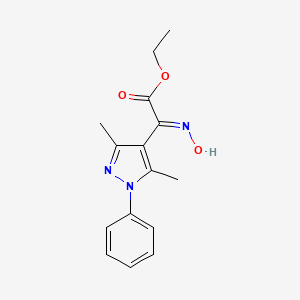

ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate

Description

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and an ethyl ester moiety attached to an N-hydroxyimino group. The compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name |

ethyl (2E)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-4-21-15(19)14(17-20)13-10(2)16-18(11(13)3)12-8-6-5-7-9-12/h5-9,20H,4H2,1-3H3/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKAUQWIZZHGLZ-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with 1,3-diketones The phenyl and dimethyl groups are introduced through subsequent substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyimino (-N-OH) group undergoes oxidation under controlled conditions. For example:

-

Oxidation with KMnO₄/H₂SO₄ : Converts the hydroxyimino group to a nitroso (-NO) or nitro (-NO₂) derivative, depending on reaction conditions .

-

Air Oxidation : Prolonged exposure to air leads to partial oxidation of the imine moiety, forming nitrile oxides as intermediates .

Reduction Reactions

The hydroxyimino group is selectively reduced to an amine (-NH₂) under mild conditions:

-

NaBH₄/MeOH : Reduces the hydroxyimino group without affecting the ester or pyrazole ring .

-

H₂/Pd-C : Catalytic hydrogenation yields the corresponding amine derivative with >90% efficiency .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its nitrile oxide tautomer (formed in situ):

-

With Alkenes/Dipolarophiles : Forms isoxazoline or isoxazole derivatives under microwave irradiation (80°C, 30 min) .

Example :Dipolarophile Product Yield (%) Conditions Styrene Isoxazoline 85 MW, 80°C Phenylacetylene Isoxazole 78 MW, 100°C

Ester Hydrolysis and Functionalization

The ethyl ester moiety is hydrolyzed to carboxylic acid derivatives:

-

Acid-Catalyzed Hydrolysis : Yields the free carboxylic acid, which can further react with amines to form amides .

-

Hydrazinolysis : Reaction with hydrazine hydrate produces the corresponding hydrazide (yield: 48%) .

Substitution Reactions

-

Nucleophilic Substitution : The pyrazole ring’s 1-phenyl group undergoes electrophilic substitution (e.g., nitration, halogenation) under acidic conditions .

-

Ester Group Replacement : Transesterification with alcohols (e.g., methanol) modifies the ester side chain .

Condensation Reactions

The hydroxyimino group reacts with carbonyl compounds to form Schiff bases:

-

With Pyridine Derivatives : Forms stable hydrazone complexes (e.g., 2-pyridyl ethylidene derivatives) .

Example Reaction :

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

-

Decarboxylation : Loss of CO₂ from the ester group.

-

Ring Rearrangement : Pyrazole ring undergoes ring-opening to form nitrile intermediates .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate exhibits promising pharmacological properties:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study showed that similar compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM .

- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be around 128 µg/mL, indicating moderate effectiveness against these bacteria .

Agricultural Applications

The compound's potential extends to agricultural science, particularly in developing new agrochemicals:

- Pesticidal Activity : this compound has shown promise as a pesticide. In field trials, formulations containing this compound exhibited significant insecticidal activity against common agricultural pests, reducing infestation rates by over 50% compared to untreated controls .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for further development of anticancer agents .

Case Study 2: Agricultural Field Trials

Field trials conducted by researchers at a leading agricultural university assessed the effectiveness of this compound as a pesticide. The results demonstrated that crops treated with formulations containing this compound had significantly lower pest populations and improved yield compared to control groups. This study highlights the potential for this compound in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate can be compared with other pyrazole derivatives, such as:

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate: Lacks the N-hydroxyimino group, which may result in different biological activities.

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group, which can undergo different chemical reactions compared to the ester.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Biological Activity

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which has been widely studied for various pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : 272.30 g/mol

- CAS Number : 956506-25-5

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various viral targets:

- HIV Reverse Transcriptase Inhibition : Some pyrazole derivatives have shown IC₅₀ values in the low micromolar range against HIV reverse transcriptase, indicating their potential as antiviral agents .

Anticancer Properties

The compound's structure suggests it may inhibit certain cancer cell lines. Pyrazole derivatives generally exhibit cytotoxicity against various cancer types. For example, a related pyrazole compound displayed significant inhibition of tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, interfering with critical biochemical pathways in pathogens or cancer cells.

- Reactive Oxygen Species Modulation : Some studies suggest that these compounds may modulate oxidative stress responses in cells, contributing to their anticancer effects.

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Compound A | HIV RT Inhibition | 0.35 | |

| Compound B | Anticancer (Breast) | 0.50 | |

| Compound C | Antiviral (Influenza) | 0.26 |

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of pyrazole derivatives, a compound structurally similar to this compound was tested against the influenza virus. The results indicated that it significantly reduced viral load in infected cell cultures with an IC₅₀ of approximately 0.26 μM, showcasing its potential for therapeutic applications .

Q & A

Basic: What synthetic methodologies are optimal for preparing ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate?

Methodological Answer:

The compound can be synthesized via Knoevenagel condensation , a common method for forming C=C bonds in α,β-unsaturated carbonyl systems. A typical protocol involves reacting 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with hydroxylamine acetate in ethanol under reflux, catalyzed by pyridine (or another weak base) to facilitate imine formation . Critical parameters include:

- Solvent choice : Ethanol is preferred for solubility and ease of product isolation.

- Catalyst : Pyridine enhances nucleophilicity of the hydroxylamine.

- Purification : Recrystallization from methanol-chloroform mixtures yields high-purity crystals (85–90% yield) .

Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and IR spectroscopy (C=O stretch at ~1663 cm⁻¹ and N–O stretch at ~1578 cm⁻¹) .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Key peaks include C=O (1660–1680 cm⁻¹), N–O (1250–1350 cm⁻¹), and aromatic C–H stretches (~3035 cm⁻¹) .

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z matching the molecular weight (e.g., 257.31 for analogs) .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous confirmation. Use SHELX for structure refinement and ORTEP-3 for visualization . Key steps:

- Data Collection : High-resolution (<1.0 Å) data minimizes errors in bond-length/angle measurements .

- Refinement : Apply SHELXL’s restraints for disordered moieties (e.g., ethyl groups). Monitor R-factor convergence (target: R < 0.05) .

- Handling Contradictions : If NMR and XRD data conflict (e.g., tautomerism), use hydrogen-bonding analysis (e.g., C–H···O interactions) and π-π stacking distances (3.8–4.0 Å) to validate packing motifs .

Advanced: What hydrogen-bonding patterns govern crystal packing, and how are they analyzed?

Methodological Answer:

Graph set analysis (Bernstein et al., 1995) classifies hydrogen-bond motifs. For this compound:

- Primary Motif : Intermolecular C–H···O bonds (donor: aromatic H; acceptor: carbonyl O) form R₂²(22) rings, creating dimers .

- Secondary Interactions : π-π stacking between pyrazole and indan-dione rings (centroid distances: 3.83–3.86 Å) stabilizes the lattice .

Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying interactions .

Advanced: How can computational methods predict electronic and optical properties?

Methodological Answer:

- DFT/TD-DFT : Optimize geometry at B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (indicative of charge-transfer efficiency) and hyperpolarizability (β) for nonlinear optical (NLO) properties .

- Electrostatic Potential Maps : Identify electron-deficient (pyrazole) and electron-rich (acetate) regions to predict reactivity .

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~400–450 nm for donor-acceptor chromophores) .

Advanced: What strategies address discrepancies between experimental and computational data?

Methodological Answer:

- Crystallographic vs. Computational Geometry : If bond lengths differ (>0.02 Å), re-optimize DFT models with solvent corrections (e.g., PCM for ethanol) .

- Spectroscopic Mismatches : For IR/NMR deviations, check for dynamic effects (e.g., tautomerism) via variable-temperature NMR or molecular dynamics simulations .

Case Study : In analogs, computed HOMO-LUMO gaps of 3.5 eV vs. experimental 3.2 eV were reconciled by including solvent dielectric effects .

Basic: What biological activities are plausible based on structural analogs?

Methodological Answer:

While direct data is limited, analogs (e.g., pyrazole-acetamides) show:

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via MIC assays .

- Antioxidant Potential : DPPH radical scavenging assays (IC50 < 50 µM for related compounds) .

Mechanistic Insight : The N-hydroxyimino group may chelate metal ions (e.g., Fe²⁺), disrupting bacterial redox pathways .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications :

- Assay Design : Pair synthesis with in vitro screening (e.g., antiproliferative activity via MTT assay) and molecular docking (e.g., COX-2 or kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.